

Cellular Targets of Inarigivir Soproxil: An Indepth Technical Guide

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Compound of Interest		
Compound Name:	Inarigivir Soproxil	
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Executive Summary

Inarigivir soproxil (formerly SB 9200) is an orally bioavailable prodrug of a dinucleotide that was developed as a novel immunomodulatory agent with broad-spectrum antiviral activity. Its primary mechanism of action is the activation of the innate immune system through the engagement of two key intracellular pattern recognition receptors (PRRs): Retinoic acid-inducible gene I (RIG-I) and Nucleotide-binding oligomerization domain-containing protein 2 (NOD2).[1][2] By acting as an agonist for these receptors, Inarigivir triggers a signaling cascade that culminates in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, thereby inducing an antiviral state in the host.[1] The development of Inarigivir soproxil was halted during Phase IIb clinical trials due to serious adverse events, including patient mortality and hepatotoxicity.[3][4] This guide provides a comprehensive overview of the cellular targets of Inarigivir soproxil, its mechanism of action, and the experimental methodologies used to characterize it.

Primary Cellular Targets

The principal cellular targets of the active form of **Inarigivir soproxil** are:

 Retinoic acid-inducible gene I (RIG-I): A cytosolic PRR that recognizes viral RNA, particularly short double-stranded RNA (dsRNA) bearing a 5'-triphosphate group. Inarigivir mimics this viral RNA signature, leading to the activation of RIG-I.



 Nucleotide-binding oligomerization domain-containing protein 2 (NOD2): Another intracellular PRR that typically recognizes muramyl dipeptide, a component of bacterial peptidoglycan.
Inarigivir also activates NOD2, contributing to the overall immune response.[1][2]

Mechanism of Action and Signaling Pathways

Upon administration, the prodrug **Inarigivir soproxil** is metabolized to its active form, which then engages with RIG-I and NOD2 in the cytoplasm of host cells.

RIG-I Signaling Pathway

The activation of RIG-I by Inarigivir initiates a well-defined signaling cascade:

- Conformational Change and Oligomerization: Binding of the active metabolite of Inarigivir to the helicase domain of RIG-I induces a conformational change, exposing its caspase activation and recruitment domains (CARDs). This leads to the oligomerization of RIG-I.
- MAVS Activation: The exposed CARDs of RIG-I interact with the CARD domain of the mitochondrial antiviral-signaling protein (MAVS), which is located on the outer mitochondrial membrane. This interaction triggers the aggregation and activation of MAVS.
- Recruitment of Downstream Effectors: Activated MAVS serves as a scaffold to recruit downstream signaling molecules, including TNF receptor-associated factors (TRAFs) such as TRAF3 and TRAF6.
- Activation of Kinases: The recruitment of TRAFs leads to the activation of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε).
- IRF3/7 Phosphorylation: TBK1 and IKKε phosphorylate the interferon regulatory factors 3 and 7 (IRF3 and IRF7).
- Nuclear Translocation and Gene Expression: Phosphorylated IRF3 and IRF7 dimerize and translocate to the nucleus, where they bind to interferon-stimulated response elements (ISREs) in the promoter regions of type I interferon genes (e.g., IFN-α and IFN-β) and other interferon-stimulated genes (ISGs), leading to their transcription.[5]

NOD2 Signaling Pathway



Activation of NOD2 by Inarigivir contributes to the inflammatory response, primarily through the activation of the NF-kB pathway. This pathway synergizes with the RIG-I pathway to mount a robust antiviral response.

Diagrams of Signaling Pathways and Experimental Workflows

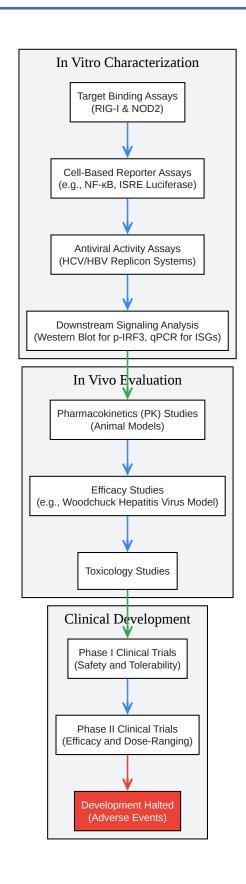












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